

3-(3-Chlorophenyl)pyrrolidine molecular structure

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)pyrrolidine

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An In-depth Technical Guide to the Molecular Structure of **3-(3-Chlorophenyl)pyrrolidine**

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Introduction

3-(3-Chlorophenyl)pyrrolidine is a synthetic, heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its molecular architecture is characterized by a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, substituted at the third carbon position with a 3-chlorophenyl moiety. The pyrrolidine scaffold is a privileged structure in pharmacology, appearing in numerous natural alkaloids like nicotine and forming the core of many synthetic drugs, including racetams and various enzyme inhibitors.^{[1][2][3]} The incorporation of a 3-chlorophenyl group adds specific steric and electronic properties that can be exploited to modulate a compound's interaction with biological targets.

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analytical characterization of **3-(3-Chlorophenyl)pyrrolidine**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of all subsequent research and development. **3-(3-Chlorophenyl)pyrrolidine** is identified by a unique set of chemical descriptors.

Key Identifiers:

- IUPAC Name: **3-(3-chlorophenyl)pyrrolidine**[\[4\]](#)
- CAS Number: 914299-59-5[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₁₀H₁₂ClN[\[4\]](#)
- Molecular Weight: 181.66 g/mol [\[4\]](#)[\[5\]](#)

The molecule is typically supplied as a racemic mixture, although stereospecific synthesis of its enantiomers is possible and often crucial for targeted pharmacological activity.

Caption: 2D molecular structure of **3-(3-Chlorophenyl)pyrrolidine**.

Table 1: Physicochemical Properties of **3-(3-Chlorophenyl)pyrrolidine**

Property	Value	Source
Molecular Weight	181.66 g/mol	PubChem [4]
Monoisotopic Mass	181.0658271 Da	PubChem [4]
Boiling Point (Predicted)	274.7 ± 33.0 °C	ChemicalBook [5]
Density (Predicted)	1.129 ± 0.06 g/cm ³	ChemicalBook [5]
XLogP3	2.3	PubChem [4]
Hydrogen Bond Donor Count	1	PubChem [4]
Hydrogen Bond Acceptor Count	1	PubChem [4]
Rotatable Bond Count	1	PubChem [6]

Synthesis and Manufacturing

The synthesis of 3-aryl-pyrrolidines is a well-established area of organic chemistry, with multiple routes available. A common and logical approach involves the construction of the pyrrolidine ring from acyclic precursors. The following represents a robust and field-proven strategy for obtaining **3-(3-Chlorophenyl)pyrrolidine**.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

- Carbon Framework Assembly: A Michael addition reaction is used to form the C4-N backbone.
- Ring Closure (Cyclization): Reductive amination or a related cyclization method forms the pyrrolidine ring.

Caption: A representative synthetic workflow for **3-(3-Chlorophenyl)pyrrolidine**.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system; successful formation of the intermediate at each stage, confirmed by techniques like TLC and ^1H NMR, is a prerequisite for proceeding to the next step.

Step 1: Synthesis of Methyl 3-(3-chlorophenyl)-4-nitrobutanoate

- Rationale: This step employs a conjugate addition (Michael reaction) to create the key C-C bond and introduce the nitrogen precursor (nitro group) at the correct position relative to the phenyl ring.
- Procedure:
 - To a solution of methyl 3-chlorocinnamate (1.0 eq) in nitromethane (5.0 eq), add 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 24 hours.

- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting cinnamate is consumed.
- Quench the reaction with dilute HCl, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to yield the γ -nitro ester.

Step 2: Synthesis of 4-Amino-3-(3-chlorophenyl)butanoic Acid

- Rationale: The nitro group is reduced to a primary amine, which is essential for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
- Procedure:
 - Dissolve the γ -nitro ester from Step 1 in methanol.
 - Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
 - Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-18 hours.
 - Filter the reaction mixture through Celite to remove the catalyst.
 - The resulting product is the γ -amino ester, which is often carried forward without extensive purification. Saponification with LiOH would yield the amino acid.

Step 3: Cyclization to 4-(3-Chlorophenyl)pyrrolidin-2-one

- Rationale: Heating the γ -amino ester or acid induces intramolecular cyclization to form a lactam, a stable five-membered ring intermediate.
- Procedure:
 - Heat the crude γ -amino ester/acid from Step 2, either neat or in a high-boiling solvent like toluene, to reflux for 4-6 hours.

- Cool the reaction and purify by crystallization or chromatography to obtain the lactam.

Step 4: Reduction of Lactam to **3-(3-Chlorophenyl)pyrrolidine**

- Rationale: A powerful reducing agent is required to reduce the amide carbonyl of the lactam to a methylene group, yielding the final pyrrolidine.
- Procedure:
 - To a solution of the lactam from Step 3 in anhydrous tetrahydrofuran (THF), add a solution of lithium aluminum hydride (LAH) (1.5-2.0 eq) in THF dropwise at 0 °C.
 - After the addition is complete, heat the mixture to reflux for 4-8 hours.
 - Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
 - Filter the resulting solids and concentrate the filtrate.
 - Purify the crude product via distillation or column chromatography to obtain **3-(3-Chlorophenyl)pyrrolidine**.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Standard analytical workflow for structural elucidation.

Table 2: Predicted Spectroscopic Data for **3-(3-Chlorophenyl)pyrrolidine**

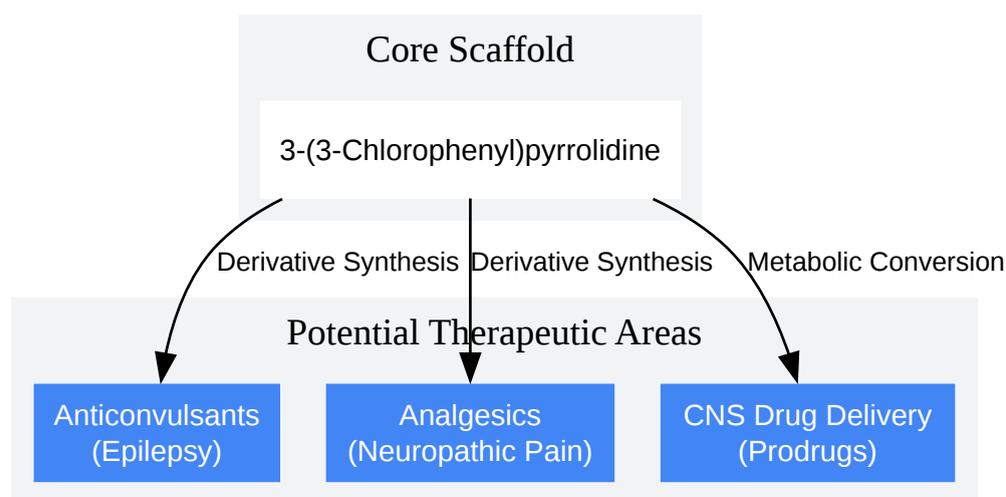
Technique	Expected Features
¹ H NMR	~7.2-7.4 ppm: Multiplets, 4H (Aromatic protons).~3.5-3.8 ppm: Multiplet, 1H (CH benzylic proton).~2.8-3.4 ppm: Multiplets, 4H (CH ₂ adjacent to N).~1.8-2.2 ppm: Multiplets, 2H (CH ₂ at C4).~1.5-2.5 ppm: Broad singlet, 1H (NH proton).
¹³ C NMR	~140-145 ppm: Quaternary aromatic C-Cl.~125-135 ppm: Aromatic CH carbons.~45-55 ppm: CH ₂ carbons adjacent to N.~40-45 ppm: Benzylic CH carbon.~30-35 ppm: CH ₂ carbon at C4.
Mass Spec (EI)	Molecular Ion (M ⁺): m/z 181. Isotopic Peak (M+2) ⁺ : m/z 183 (approx. 33% intensity of M ⁺ due to ³⁷ Cl). Key Fragments: Loss of chlorophenyl group, fragmentation of the pyrrolidine ring.
IR Spectroscopy	~3300-3400 cm ⁻¹ : N-H stretch (secondary amine).~3000-3100 cm ⁻¹ : Aromatic C-H stretch.~2850-2950 cm ⁻¹ : Aliphatic C-H stretch.~1450-1600 cm ⁻¹ : Aromatic C=C bending.~1000-1100 cm ⁻¹ : C-N stretch.~700-800 cm ⁻¹ : C-Cl stretch.

Pharmacological Profile and Applications

The **3-(3-Chlorophenyl)pyrrolidine** scaffold is a valuable building block in drug discovery due to the favorable properties conferred by its constituent parts. The pyrrolidine ring is a non-planar, saturated system that allows for the exploration of three-dimensional chemical space, which is increasingly seen as critical for developing selective and potent therapeutics.^{[3][7]} The 3-chlorophenyl group provides a site for potential halogen bonding and other hydrophobic or electronic interactions within a target protein's binding pocket.

Derivatives of this core structure have been investigated for several therapeutic applications:

- **Anticonvulsant Activity:** Closely related structures, such as 3-(chlorophenyl)pyrrolidine-2,5-diones, have demonstrated significant anticonvulsant properties in preclinical models like the maximal electroshock (MES) test.[8] The proposed mechanism for some of these analogs involves the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal membranes and suppress seizure activity.[9]
- **Analgesic/Antinociceptive Activity:** Compounds showing efficacy in seizure models are often explored for neuropathic pain management, and derivatives of this scaffold have shown promise in this area as well.[8]
- **GABA Prodrugs:** Research has shown that 3-(p-chlorophenyl)pyrrolidine can be metabolized in the brain to form active GABAergic metabolites like baclofen, indicating its potential as a prodrug for delivering therapeutics to the central nervous system.[10]



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Caption: Applications of the **3-(3-Chlorophenyl)pyrrolidine** scaffold in drug discovery.

Safety and Handling

As a research chemical, **3-(3-Chlorophenyl)pyrrolidine** must be handled with appropriate care.

- **GHS Hazard Statements:** According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[4]
- H318: Causes serious eye damage.[4]
- H332: Harmful if inhaled.[4]
- H335: May cause respiratory irritation.[4]
- Handling Recommendations:
 - Always handle in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust or vapors.
 - Prevent contact with skin and eyes.

Conclusion

3-(3-Chlorophenyl)pyrrolidine is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that combines the three-dimensional versatility of the pyrrolidine ring with the specific electronic and steric features of a chlorophenyl substituent. Its established role in the synthesis of compounds with significant CNS activity, particularly as anticonvulsants, highlights its importance. A thorough understanding of its structure, properties, and synthesis, as detailed in this guide, is essential for scientists aiming to leverage this scaffold for the development of novel and effective therapeutics.

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